Cas no 1204810-21-8 (3-Bromo-6-ethoxy-4-hydroxyquinoline)

3-Bromo-6-ethoxy-4-hydroxyquinoline 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-6-ethoxy-4-hydroxyquinoline
- 3-bromo-6-ethoxyquinolin-4-ol
- 3-bromo-6-ethoxy-1H-quinolin-4-one
- 3-Bromo-6-ethoxyquinolin-4(1H)-one
- W19154
- MFCD13192862
- AKOS037645690
- CS-0061651
- 1204810-21-8
- DTXSID00671077
- AS-62309
-
- MDL: MFCD13192862
- インチ: 1S/C11H10BrNO2/c1-2-15-7-3-4-10-8(5-7)11(14)9(12)6-13-10/h3-6H,2H2,1H3,(H,13,14)
- InChIKey: BPWOTAUMTNBLFG-UHFFFAOYSA-N
- ほほえんだ: BrC1=CNC2C=CC(=CC=2C1=O)OCC
計算された属性
- せいみつぶんしりょう: 266.98949g/mol
- どういたいしつりょう: 266.98949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 290
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3
- 疎水性パラメータ計算基準値(XlogP): 2.8
3-Bromo-6-ethoxy-4-hydroxyquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132291-100mg |
3-Bromo-6-ethoxyquinolin-4-ol |
1204810-21-8 | 98% | 100mg |
¥132.00 | 2024-08-09 | |
ChemScence | CS-0061651-1g |
3-Bromo-6-ethoxyquinolin-4-ol |
1204810-21-8 | 1g |
$507.0 | 2022-04-28 | ||
abcr | AB292970-1g |
3-Bromo-6-ethoxy-4-hydroxyquinoline; . |
1204810-21-8 | 1g |
€835.70 | 2024-04-20 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSW357-1g |
3-bromo-6-ethoxyquinolin-4-ol |
1204810-21-8 | 95% | 1g |
¥791.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSW357-50g |
3-bromo-6-ethoxyquinolin-4-ol |
1204810-21-8 | 95% | 50g |
¥12682.0 | 2024-04-25 | |
Ambeed | A722424-100mg |
3-Bromo-6-ethoxyquinolin-4-ol |
1204810-21-8 | 97% | 100mg |
$13.0 | 2024-04-25 | |
Ambeed | A722424-1g |
3-Bromo-6-ethoxyquinolin-4-ol |
1204810-21-8 | 97% | 1g |
$125.0 | 2024-04-25 | |
abcr | AB292970-250mg |
3-Bromo-6-ethoxy-4-hydroxyquinoline; . |
1204810-21-8 | 250mg |
€390.50 | 2024-04-20 | ||
A2B Chem LLC | AE23825-1g |
3-Bromo-6-ethoxy-4-hydroxyquinoline |
1204810-21-8 | 95% | 1g |
$90.00 | 2024-04-20 | |
eNovation Chemicals LLC | D770356-100mg |
3-Bromo-6-ethoxy-4-hydroxyquinoline |
1204810-21-8 | 97% | 100mg |
$65 | 2025-02-24 |
3-Bromo-6-ethoxy-4-hydroxyquinoline 関連文献
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
3. Back matter
-
5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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6. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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3-Bromo-6-ethoxy-4-hydroxyquinolineに関する追加情報
Comprehensive Overview of 3-Bromo-6-ethoxy-4-hydroxyquinoline (CAS No. 1204810-21-8)
3-Bromo-6-ethoxy-4-hydroxyquinoline (CAS No. 1204810-21-8) is a highly specialized quinoline derivative that has garnered significant attention in pharmaceutical and materials science research. This compound, characterized by its unique bromo-ethoxy-hydroxy substitution pattern, serves as a versatile intermediate in the synthesis of bioactive molecules. Its molecular structure, C11H10BrNO2, combines a quinoline core with functional groups that enhance its reactivity and applicability in diverse chemical transformations. Researchers are particularly interested in its potential role as a building block for drug discovery, especially in the development of kinase inhibitors and antimicrobial agents.
The growing demand for heterocyclic compounds like 3-Bromo-6-ethoxy-4-hydroxyquinoline aligns with current trends in precision medicine and green chemistry. As the pharmaceutical industry shifts toward targeted therapies, this compound’s ability to modulate specific biological pathways makes it a valuable candidate for high-throughput screening. Recent studies highlight its utility in fluorescence-based probes, where its quinoline scaffold acts as a chromophore for detecting metal ions or biomolecules. These applications resonate with popular search queries such as "quinoline derivatives in drug development" and "advanced organic synthesis techniques," reflecting its relevance in cutting-edge research.
From a synthetic chemistry perspective, CAS No. 1204810-21-8 exemplifies the strategic use of halogenated intermediates in cross-coupling reactions. The bromine atom at the 3-position enables palladium-catalyzed couplings, such as Suzuki or Buchwald-Hartwig reactions, which are frequently searched by chemists optimizing catalytic methodologies. Meanwhile, the ethoxy and hydroxy groups offer sites for further functionalization, making this compound a multifunctional platform for designing tailored molecules. Such flexibility addresses common user questions like "how to modify quinoline derivatives" and "best practices for quinoline bromination."
In materials science, 3-Bromo-6-ethoxy-4-hydroxyquinoline contributes to innovations in organic electronics and luminescent materials. Its conjugated system and substituent effects influence photophysical properties, a topic trending in searches related to "organic light-emitting diodes (OLEDs)" and "small-molecule sensors." Researchers are exploring its incorporation into supramolecular assemblies, where its hydrogen-bonding capacity could enable smart materials with stimuli-responsive behavior. This interdisciplinary appeal underscores its importance beyond traditional medicinal chemistry.
Quality and safety are paramount when working with CAS No. 1204810-21-8. Reputable suppliers provide detailed analytical certificates (e.g., HPLC, NMR) to ensure purity, a frequent concern for buyers searching "how to verify quinoline purity." Proper storage under inert conditions preserves its stability, while handling protocols align with laboratory safety standards—another hot topic in online forums discussing chemical handling best practices.
In summary, 3-Bromo-6-ethoxy-4-hydroxyquinoline (CAS No. 1204810-21-8) bridges multiple scientific domains, from pharmacology to advanced materials. Its structural features and reactivity profile cater to evolving industry needs, making it a subject of ongoing investigation. By addressing frequently searched terms like "applications of brominated quinolines" and "synthetic routes for hydroxyquinolines," this overview highlights both its current utility and future potential in scientific innovation.
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